molecular formula C25H27N5O2 B14097400 7-Benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione

7-Benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione

Cat. No.: B14097400
M. Wt: 429.5 g/mol
InChI Key: ZXGIJDFCDVNYKS-UHFFFAOYSA-N
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Description

7-Benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione is a complex organic compound with the molecular formula C26H29N5O2 It is known for its unique structure, which includes a purine core substituted with benzyl and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of benzyl and piperidinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

7-Benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
  • 7-Benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Uniqueness

Compared to similar compounds, 7-Benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione stands out due to its specific substitution pattern and the presence of both benzyl and piperidinyl groups

Properties

Molecular Formula

C25H27N5O2

Molecular Weight

429.5 g/mol

IUPAC Name

7-benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C25H27N5O2/c1-28-22-21(23(31)27-25(28)32)30(17-20-10-6-3-7-11-20)24(26-22)29-14-12-19(13-15-29)16-18-8-4-2-5-9-18/h2-11,19H,12-17H2,1H3,(H,27,31,32)

InChI Key

ZXGIJDFCDVNYKS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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